Product packaging for 3-Fluoro-4-(methoxymethyl)pyridine(Cat. No.:CAS No. 2379321-74-9)

3-Fluoro-4-(methoxymethyl)pyridine

Cat. No.: B6296691
CAS No.: 2379321-74-9
M. Wt: 141.14 g/mol
InChI Key: LIXJRADWLWYWOU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxymethyl)pyridine is a fluorinated pyridine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring the 3-fluoro-4-substituted pyridine scaffold are of significant interest in the development of active pharmaceutical ingredients. This structure is a key motif in advanced small molecule therapies, such as kallikrein inhibitors investigated for treating conditions ranging from diabetic macular edema to pancreatitis . The methoxymethyl and fluorine substituents on the pyridine ring influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a sophisticated reagent for structure-activity relationship (SAR) studies. Researchers utilize this compound to create novel molecular entities, leveraging its potential to engage in key hydrogen bonding and dipole interactions within biological targets. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B6296691 3-Fluoro-4-(methoxymethyl)pyridine CAS No. 2379321-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-5-6-2-3-9-4-7(6)8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXJRADWLWYWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro 4 Methoxymethyl Pyridine

Strategies for Regioselective Fluorination of Pyridine (B92270) Scaffolds

Achieving regioselectivity in the fluorination of pyridines is paramount. The electronic nature of the pyridine ring, being electron-deficient, generally favors nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Consequently, introducing a fluorine atom at the 3-position, as required for 3-Fluoro-4-(methoxymethyl)pyridine, necessitates specialized strategies that can override this inherent reactivity. These strategies include activating the ring for nucleophilic attack at the meta-position, or employing electrophilic or organometallic approaches that offer alternative regiochemical control.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. For fluorination, this typically involves the displacement of a suitable leaving group by a fluoride (B91410) anion. The success of this approach for 3-fluorination hinges on the strategic placement of activating groups that can stabilize the negative charge of the Meisenheimer intermediate.

The nitro group (–NO₂) is an excellent leaving group in SNAr reactions due to its strong electron-withdrawing nature, which activates the aromatic ring towards nucleophilic attack. This strategy has been successfully employed for the synthesis of fluorinated pyridines. A pertinent example is the synthesis of methyl 3-fluoropyridine-4-carboxylate, a compound structurally analogous to the target molecule's precursor. In this synthesis, the nitro group of methyl 3-nitropyridine-4-carboxylate is displaced by a fluoride anion to yield the desired 3-fluoropyridine (B146971) derivative nih.govresearchgate.netnih.govscispace.com.

The reaction typically proceeds by heating the 3-nitropyridine precursor with a fluoride source, such as cesium fluoride (CsF), in an aprotic polar solvent like dimethyl sulfoxide (DMSO) nih.govscispace.com. The electron-withdrawing carbonyl group at the 4-position further facilitates the substitution at the 3-position, making the nitro group a good leaving group nih.gov.

To apply this methodology for the synthesis of this compound, a plausible route would involve:

Nitration: Introduction of a nitro group at the 3-position of a 4-(methoxymethyl)pyridine (B1617203) derivative.

Fluorination: SNAr displacement of the nitro group with a fluoride source.

A more practical approach would start from a precursor like methyl isonicotinate. This precursor can be nitrated to yield methyl 3-nitropyridine-4-carboxylate. Following the fluorodenitration step, the carboxylate at the 4-position can be chemically reduced to a hydroxymethyl group (–CH₂OH), which is then etherified to the target methoxymethyl group (–CH₂OCH₃).

Table 1: Representative Conditions for Fluorodenitration of a Pyridine Precursor

PrecursorReagentsSolventTemperatureYieldReference
Methyl 3-nitropyridine-4-carboxylateCsF (5 equiv.)DMSO120 °C38% nih.gov

The use of pyridine N-oxides is a powerful strategy to alter the electronic properties and reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing, which activates the ring for both nucleophilic and electrophilic attack, and it can also direct substituents to different positions than the parent pyridine.

This approach has been demonstrated to be effective for introducing fluorine at the 3-position. For instance, the synthesis of 3-fluoro-4-aminopyridine has been achieved through the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide rsc.orgnih.gov. In this process, the N-oxide intermediate facilitates the nucleophilic displacement of a halide at the meta position, a reaction that is otherwise challenging. The reaction proceeds readily at room temperature, and the N-oxide can be subsequently removed by reduction (e.g., with PCl₃ or catalytic hydrogenation) to yield the final fluorinated pyridine rsc.orgnih.gov.

For the synthesis of this compound, a potential pathway using this strategy could involve:

N-Oxidation: Oxidation of a suitable 4-(methoxymethyl)pyridine precursor, such as 3-bromo-4-(methoxymethyl)pyridine, to its corresponding N-oxide.

Nucleophilic Fluorination: Displacement of the bromine atom with a fluoride source (e.g., tetrabutylammonium (B224687) fluoride - TBAF). The N-oxide group activates the 3-position for this substitution.

Deoxygenation: Reduction of the N-oxide to afford the target this compound.

This method offers a distinct advantage for meta-fluorination, which is often difficult to achieve through standard SNAr reactions on the pyridine ring itself rsc.orgnih.gov.

Table 2: Example of SNAr Fluorination via a Pyridine N-Oxide Intermediate

PrecursorReagentsProductConditionsReference
3-bromo-4-nitropyridine N-oxideTBAF3-fluoro-4-nitropyridine (B80604) N-oxideDMSO, 25 °C, 5 min nih.gov

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the reaction of an electron-rich aromatic or heteroaromatic ring with an electrophilic fluorine source ("F⁺" equivalent). While the pyridine ring is inherently electron-deficient, making it a poor substrate for direct electrophilic substitution, this approach can be made viable by introducing strong electron-donating groups onto the ring or by modifying the reaction pathway.

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) wikipedia.orgbrynmawr.edu. For a substrate like 4-(methoxymethyl)pyridine, the methoxymethyl group is not strongly activating, so direct electrophilic fluorination would likely be inefficient and non-regioselective without further modification.

However, electrophilic fluorination can be highly effective on pre-functionalized intermediates, such as organometallic species, where the carbon atom is nucleophilic. This is often the operational mechanism in organometallic approaches, as discussed below.

Organometallic Approaches for Fluorinated Pyridine Synthesis

Organometallic chemistry provides powerful tools for the regioselective functionalization of aromatic rings, including pyridines. By converting a C-H bond into a carbon-metal bond, the polarity of the carbon atom is reversed (umpolung), rendering it nucleophilic and capable of reacting with electrophilic reagents, including fluorinating agents.

Directed Ortho Metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. It relies on a "directed metalation group" (DMG) on the ring, which coordinates to an organolithium base (like n-butyllithium or sec-butyllithium) and directs the deprotonation of the adjacent ortho C-H bond wikipedia.orgharvard.eduorganic-chemistry.org. The resulting aryllithium species can then be trapped with an electrophile.

In the context of 4-(methoxymethyl)pyridine, the oxygen atom of the methoxymethyl group can potentially act as a DMG, directing lithiation to the C-3 position. This strategy is well-established for related substrates; for example, 4-methoxypyridine can be lithiated at the C-3 position arkat-usa.org. The process would involve:

Directed Lithiation: Treatment of 4-(methoxymethyl)pyridine with a strong lithium amide base like lithium tetramethylpiperidide (LTMP) or sec-BuLi in the presence of a ligand like TMEDA at low temperature (e.g., -78 °C) to generate the 3-lithiated pyridine intermediate.

Electrophilic Fluorination: Quenching the organolithium intermediate with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom at the 3-position.

This approach offers excellent regiochemical control, directly forming the C-F bond at the desired position, guided by the existing functional group.

Table 3: General Scheme for Directed Ortho Metalation (DoM) Fluorination

StepReagentsIntermediate/ProductKey Principle
1. Metalation4-(methoxymethyl)pyridine, sec-BuLi/TMEDA3-Lithio-4-(methoxymethyl)pyridineDMG directs deprotonation to the ortho position.
2. FluorinationN-Fluorobenzenesulfonimide (NFSI)This compoundReaction of nucleophilic carbon with "F⁺" source.
Halogen-Metal Exchange Processes

Halogen-metal exchange is a powerful and widely utilized method in organic synthesis for the formation of carbon-metal bonds, which can then be used to create new carbon-carbon or carbon-heteroatom bonds. utahtech.edu In the context of synthesizing this compound, a halogen-metal exchange process could be envisioned as a key step to introduce the methoxymethyl group at the 4-position of a pre-fluorinated pyridine ring.

This process typically involves the reaction of an aryl halide with an organometallic reagent, most commonly an organolithium or a Grignard reagent. utahtech.edu For the synthesis of the target molecule, a potential starting material would be a 4-halo-3-fluoropyridine, such as 4-bromo-3-fluoropyridine or 4-iodo-3-fluoropyridine. The choice of halogen is crucial, as the rate of exchange generally follows the trend I > Br > Cl. utahtech.edu

The reaction would proceed by treating the 4-halo-3-fluoropyridine with a strong organometallic base, such as n-butyllithium or isopropylmagnesium chloride, at low temperatures to prevent side reactions. This would generate a highly reactive 3-fluoro-4-pyridylmetal intermediate (either a lithiated species or a Grignard reagent).

Table 1: Common Reagents for Halogen-Metal Exchange

ReagentTypical ConditionsIntermediate Formed
n-Butyllithium (n-BuLi)Anhydrous THF or diethyl ether, -78 °C3-Fluoro-4-lithiopyridine
Isopropylmagnesium chloride (i-PrMgCl)Anhydrous THF, -20 °C to 0 °C3-Fluoro-4-(chloromagnesio)pyridine

This organometallic intermediate can then be trapped with a suitable electrophile to introduce the methoxymethyl group. A common electrophile for this purpose is chloromethyl methyl ether (MOM-Cl) or a similar methoxymethylating agent. The nucleophilic carbon at the 4-position of the pyridine ring would attack the electrophilic carbon of the methoxymethylating agent, forming the desired C-C bond and yielding this compound.

It is important to note that the presence of the fluorine atom at the 3-position can influence the reactivity and stability of the organometallic intermediate. Careful optimization of reaction conditions, such as temperature, solvent, and the choice of the organometallic reagent, is essential to achieve high yields and selectivity.

Methodologies for Introducing the Methoxymethyl Group

The introduction of the methoxymethyl group is a critical step in the synthesis of this compound. This can be achieved through various strategies, primarily by functionalizing the 4-position of a pre-existing 3-fluoropyridine ring or by converting a precursor functional group at the 4-position into the desired methoxymethyl moiety.

Functionalization at the Pyridine 4-Position

Direct functionalization at the 4-position of a 3-fluoropyridine ring can be achieved via the halogen-metal exchange reaction described previously. Once the 3-fluoro-4-pyridylmetal intermediate is formed, it can be reacted with an appropriate electrophile to install the methoxymethyl group.

Another approach involves the deprotonation of 3-fluoropyridine. The acidity of the C-H bonds on the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine substituent. Directed ortho metalation is a powerful tool for the regioselective functionalization of substituted aromatics. However, for 3-fluoropyridine, deprotonation typically occurs at the C-2 or C-6 positions due to the activating effect of the nitrogen atom. Therefore, direct deprotonation at the 4-position is generally not a favored strategy.

Conversion of Precursor Functionalities to the Methoxymethyl Group

A more common and often more practical approach is to start with a 3-fluoropyridine derivative that already has a functional group at the 4-position, which can then be converted into the methoxymethyl group. A versatile precursor for this strategy is methyl 3-fluoropyridine-4-carboxylate. This compound can be synthesized via a nucleophilic aromatic substitution reaction from methyl 3-nitropyridine-4-carboxylate. nih.govresearchgate.net

The synthesis of this compound from this precursor would involve a two-step sequence:

Reduction of the ester to an alcohol: The methyl ester group can be reduced to a primary alcohol, (3-fluoropyridin-4-yl)methanol, using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. chemistrysteps.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can be used for aldehydes and ketones. chemistrysteps.comyoutube.comquora.comlibretexts.org

Etherification of the alcohol: The resulting (3-fluoropyridin-4-yl)methanol can then be converted to the corresponding methyl ether through a Williamson ether synthesis. utahtech.edufrancis-press.comyoutube.comyoutube.comwikipedia.org This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile and reacts with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Table 2: Reagents for the Conversion of a Carboxylate to a Methoxymethyl Group

StepTransformationReagents
1-COOCH₃ → -CH₂OHLithium aluminum hydride (LiAlH₄)
2-CH₂OH → -CH₂OCH₃Sodium hydride (NaH) followed by methyl iodide (CH₃I)

Convergent and Linear Synthesis Pathways to this compound

A linear synthesis involves a stepwise construction of the molecule, where each step builds upon the previous one in a sequential manner. For this compound, a plausible linear pathway would be:

Nitration of isonicotinic acid methyl ester to give methyl 3-nitropyridine-4-carboxylate.

Nucleophilic aromatic substitution of the nitro group with fluoride to yield methyl 3-fluoropyridine-4-carboxylate. nih.govresearchgate.net

Reduction of the ester to (3-fluoropyridin-4-yl)methanol.

Etherification to afford the final product, this compound.

A convergent synthesis , on the other hand, involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. For this compound, a hypothetical convergent approach could involve:

Fragment A: A suitably functionalized 3-fluoropyridine derivative, for example, 4-bromo-3-fluoropyridine.

Fragment B: A methoxymethyl-containing organometallic reagent, such as (methoxymethyl)tributylstannane or a methoxymethyl Grignard reagent.

These two fragments could then be coupled together in a single step, for instance, through a Stille or a Negishi cross-coupling reaction.

Table 3: Comparison of Linear and Convergent Synthesis Pathways

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step assemblyIndependent synthesis of fragments followed by coupling
Overall Yield Can be low due to the cumulative loss at each step.Often higher as the number of sequential steps is reduced.
Efficiency Can be less efficient for complex molecules.Generally more efficient for complex targets.
Flexibility Less flexible; a failure in an early step impacts the entire sequence.More flexible; allows for the optimization of the synthesis of individual fragments.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance to minimize environmental impact and enhance sustainability. ijarsct.co.inbiosynce.comrsc.orgnih.gov The synthesis of this compound can be made more environmentally benign by considering several key principles of green chemistry.

Use of Greener Solvents: Traditional organic syntheses often employ hazardous and volatile organic solvents. ijarsct.co.in Replacing these with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the process. ijarsct.co.inbiosynce.comnih.gov For instance, exploring aqueous conditions for the nucleophilic aromatic substitution step or using a bio-based solvent for the etherification could be a greener approach.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, which often generate significant waste. ijarsct.co.inbiosynce.comnih.gov In the synthesis of the target molecule, employing a catalytic reduction for the ester-to-alcohol conversion instead of stoichiometric metal hydrides would be a greener alternative. Similarly, developing a catalytic method for the direct C-H methoxymethylation of 3-fluoropyridine would be a highly atom-economical approach.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. ijarsct.co.in

Solvent-Free Reactions: Whenever feasible, performing reactions without a solvent can eliminate the environmental and health hazards associated with solvent use and simplify product purification. rsc.org

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformational Chemistry of 3 Fluoro 4 Methoxymethyl Pyridine

Reactivity of the Fluorine Atom in 3-Fluoro-4-(methoxymethyl)pyridine

The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. Its reactivity is highly dependent on the electronic environment of the pyridine (B92270) ring.

Nucleophilic aromatic substitution (SNAr) on pyridine is generally challenging due to the ring's electron-rich nature, and this is particularly true for substituents at the 3- and 5-positions. mdpi.com For a leaving group at the 3-position, nucleophilic attack is not effectively stabilized by the ring nitrogen. Consequently, the displacement of the fluorine atom in this compound by nucleophiles is energetically unfavorable under standard conditions. The presence of the 4-methoxymethyl group, which is weakly electron-donating through resonance, further deactivates the ring toward nucleophilic attack, making direct displacement of the 3-fluoro group highly difficult.

However, the reactivity can be enhanced by activating the pyridine ring. One common strategy is the formation of a pyridine N-oxide. For instance, in a related system, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds readily to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. mdpi.comnih.gov Remarkably, this product, 3-fluoro-4-nitropyridine N-oxide, was found to undergo fluoride (B91410) exchange with [¹⁸F]TBAF, demonstrating that the C-F bond can be cleaved by a nucleophile in a sufficiently activated system. mdpi.comnih.gov This represents a rare example of fluoride exchange on a heterocyclic compound. mdpi.com

Another context where C-F bond cleavage occurs is through intramolecular SN2 reactions. Though intermolecular reactions are difficult, intramolecular defluorinative cyclization with oxygen and nitrogen nucleophiles has been demonstrated to proceed via an SN2 mechanism, highlighting that proximity can overcome the inherent inertness of the C-F bond.

Table 1: Examples of Nucleophilic Substitution Involving Fluoropyridines

SubstrateReagent/ConditionsProductYieldReference
3-Bromo-4-nitropyridine N-oxideTBAF, DMSO, 25°C, 5 min3-Fluoro-4-nitropyridine N-oxide37% mdpi.com
3-Fluoro-4-nitropyridine N-oxide[¹⁸F]TBAF[¹⁸F]3-Fluoro-4-nitropyridine N-oxide33% (decay-corrected) mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. chembk.commdpi.comchemicalbook.comchemicalbook.com However, these reactions typically employ aryl chlorides, bromides, iodides, or triflates as electrophilic partners. The activation of C-F bonds for such couplings is a significant challenge due to the bond's high strength and the low polarity of the C-F bond, which hinders oxidative addition to the palladium catalyst.

For non-activated monofluorinated pyridines like this compound, there is a notable lack of literature precedent for successful palladium-catalyzed cross-coupling reactions involving the C-F bond. Research into C-F bond activation has largely focused on perfluorinated aromatic compounds or substrates bearing strong electron-withdrawing groups that facilitate the reaction. beilstein-journals.org For example, a nickel-catalyzed Suzuki-type coupling has been reported for perfluorotoluene, where the C-F bond para to the trifluoromethyl group is selectively activated. beilstein-journals.org While the Suzuki-Miyaura reaction has been successfully applied to fluorographene, this reactivity is attributed to the unique two-dimensional structure and synergistic ligand effects. sigmaaldrich.com Given the current state of the field, it is unlikely that the C-F bond in this compound would serve as a viable handle for standard palladium-catalyzed cross-coupling reactions.

Reactivity and Derivatization of the Methoxymethyl Group

The methoxymethyl (MOM) group at the 4-position is an acetal (B89532) and serves as a key site for chemical modification. Its reactivity is primarily centered on the ether linkage and the benzylic-like methylene (B1212753) position.

The methoxymethyl ether can be cleaved under acidic conditions. Treatment with strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃), will readily cleave the ether bond. This reaction proceeds by protonation or coordination of the acid to one of the ether oxygens, followed by nucleophilic attack. The expected product from such a cleavage would be 3-fluoro-4-(hydroxymethyl)pyridine. If an excess of a hydrohalic acid like HBr is used, the resulting alcohol can be further converted to the corresponding 3-fluoro-4-(bromomethyl)pyridine. Milder, more selective methods for MOM ether deprotection have also been developed, such as using silyl (B83357) triflates (e.g., TMSOTf) in combination with 2,2′-bipyridyl.

The methylene group (–CH₂–) of the methoxymethyl substituent is adjacent to the pyridine ring, making it analogous to a benzylic position. As such, it is susceptible to oxidation. Various methods exist for the oxidation of benzylic C-H bonds to carbonyl groups. mdpi.combeilstein-journals.orgorganic-chemistry.org For example, the aerobic oxidation of 2- and 4-benzylpyridines to their corresponding ketones has been successfully achieved using copper or iron catalysts. beilstein-journals.org Other established methods for benzylic oxidation that could potentially be applied to this compound include the use of potassium permanganate, or catalytic systems like TEMPO/NaOCl or bismuth/picolinic acid with a peroxide oxidant. organic-chemistry.org

Depending on the reagents and reaction conditions, the methoxymethyl group could be oxidized to either the aldehyde (3-fluoro-4-formylpyridine) or the carboxylic acid (3-fluoro-4-pyridinecarboxylic acid). The synthesis of these target aldehydes and carboxylic acids from other precursors is documented, confirming their stability. mdpi.comchembk.comchemicalbook.comsigmaaldrich.comgoogle.com

Table 2: Potential Oxidative Transformations of the Methoxymethyl Group

Starting MaterialPotential Reagent/Catalyst SystemPotential ProductReaction TypeReference (Analogous Reactions)
This compoundCuI or Fe(OAc)₂, O₂, Acetic Acid3-Fluoro-4-formylpyridineBenzylic-like Oxidation beilstein-journals.org
This compoundKMnO₄3-Fluoro-4-pyridinecarboxylic acidBenzylic-like Oxidation organic-chemistry.org
This compoundTEMPO/NaOCl3-Fluoro-4-formylpyridineBenzylic-like Oxidation organic-chemistry.org

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack. This reactivity allows for the formation of N-oxides and pyridinium (B92312) salts, which can significantly alter the properties and subsequent reactivity of the molecule.

N-oxidation of the pyridine nitrogen is a common transformation, typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). For example, 3-fluoropyridine (B146971) can be oxidized to its corresponding N-oxide. chembk.com The formation of this compound N-oxide would activate the pyridine ring, making the positions ortho (2 and 6) and para (4) to the nitrogen more susceptible to nucleophilic attack. This strategy is often employed to facilitate substitutions that are otherwise difficult on the neutral pyridine ring. mdpi.comnih.gov

The pyridine nitrogen can also be alkylated by electrophiles like alkyl halides to form quaternary pyridinium salts. The resulting positive charge on the nitrogen atom strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack or, in some cases, ring-opening reactions. For instance, N-methoxypyridinium salts bearing a cyano group have been shown to undergo ring cleavage when treated with amines.

N-Alkylation and Quaternization Reactions

The nitrogen atom of the pyridine ring in this compound is a nucleophilic center and readily participates in N-alkylation and quaternization reactions. These reactions involve the formation of a new carbon-nitrogen bond, leading to the corresponding pyridinium salts. The reactivity of the pyridine nitrogen is somewhat attenuated by the electron-withdrawing fluorine atom at the 3-position. However, it is still sufficiently nucleophilic to react with a variety of alkylating agents.

The general scheme for the N-alkylation of a pyridine derivative involves the reaction with an alkyl halide or another suitable electrophile. For instance, the quaternization of various pyridine derivatives has been successfully achieved using electrophiles like 2-bromo-4'-nitroacetophenone, methyl iodide, and 1,3-diiodopropane, often under microwave irradiation to accelerate the reaction and improve yields. researchgate.net The quaternization process is essentially an SN2 reaction, where the tertiary amine of the pyridine ring attacks the alkyl halide. nih.gov

While specific examples for this compound are not prevalent in the literature, the expected reaction with an alkylating agent, such as methyl iodide, would proceed as follows:

General Reaction for N-Alkylation:

This compound + R-X → [1-Alkyl-3-fluoro-4-(methoxymethyl)pyridinium]X⁻

Where R is an alkyl group and X is a halide.

The conditions for such reactions can vary, from heating in a solvent like acetone (B3395972) or acetonitrile (B52724) to microwave-assisted synthesis. researchgate.netsrce.hr The resulting pyridinium salts are often crystalline solids and can be isolated by precipitation or crystallization. The table below provides examples of quaternization reactions for related pyridine derivatives, which can be considered analogous to the expected reactivity of this compound.

Pyridine DerivativeAlkylating AgentSolventConditionsProductYield (%)Reference
Pyridine2-Bromo-4'-nitroacetophenone-Microwave1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromideHigh researchgate.net
Pyridoxal oximeMethyl iodideAcetoneMicrowave (10 min, 250 W)Quaternized product78.7 researchgate.net
NicotinamideDiiodopropaneAcetoneReflux (3 h)Quaternized product- srce.hr
4-CyanopyridineAcrylamideIsopropanolAcidic conditionsQuaternized salt- google.com

These examples demonstrate the general feasibility and conditions for the quaternization of pyridine rings, which are applicable to this compound. The electron-withdrawing fluorine atom might necessitate slightly more forcing conditions compared to unsubstituted pyridine.

N-Oxidation and Subsequent Transformations

The nitrogen atom of this compound can be oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of other functionalizations. The N-oxide group is a strong electron-donating group via resonance and a weak electron-withdrawing group via induction.

The oxidation is typically carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. The presence of the electron-withdrawing fluorine atom can make the N-oxidation of this compound more challenging compared to electron-rich pyridines.

A key application of pyridine N-oxides is in directing subsequent functionalization. For instance, the N-oxide functionality can activate the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. A notable example is the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. In a study on the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, it was found that the fluorination of 3-bromo-4-nitropyridine N-oxide with tetrabutylammonium (B224687) fluoride (TBAF) led to the formation of 3-fluoro-4-nitropyridine N-oxide in moderate yield. nih.govrsc.org This demonstrates the ability of the N-oxide to facilitate nucleophilic substitution at the meta position, a reaction that is otherwise challenging in electron-rich aromatic systems. nih.govrsc.org The resulting 3-fluoro-4-nitropyridine N-oxide was then reduced to 3-fluoro-4-aminopyridine. nih.govrsc.orggoogle.com

This suggests that the N-oxide of this compound could be a valuable intermediate for further transformations, potentially enabling substitutions at otherwise unreactive positions.

Subsequent Transformations of Pyridine N-Oxides:

Starting MaterialReagent(s)ProductSignificanceReference
3-Bromo-4-nitropyridine N-oxideTBAF3-Fluoro-4-nitropyridine N-oxideDemonstrates meta-fluorination directed by N-oxide nih.govrsc.org
3-Fluoro-4-nitropyridine N-oxideH₂, Pd/C3-Fluoro-4-aminopyridineReduction of nitro group post-fluorination nih.govgoogle.com
4-Phenylpyridine N-oxideTrifluoroacetic anhydride (B1165640) (TFAA)Photochemical trifluoromethylation of arenesN-oxide as a redox trigger nih.gov

C-H Functionalization at Other Ring Positions

Direct C-H functionalization is a powerful strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For this compound, the primary sites for C-H functionalization are the C-2, C-5, and C-6 positions.

Regioselective Metalation and Electrophilic Quenching

Regioselective metalation involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium or a lithium amide base, to form an organometallic intermediate. This intermediate can then be reacted with an electrophile to introduce a new functional group. The regioselectivity of the metalation is influenced by the electronic and steric effects of the substituents on the pyridine ring.

For this compound, the fluorine atom at C-3 and the methoxymethyl group at C-4 will direct the metalation. The fluorine atom significantly acidifies the adjacent C-2 and C-4 protons. However, the C-4 position is already substituted. The methoxymethyl group at C-4 could potentially direct metalation to the C-5 position through coordination with the metalating agent. The most likely positions for deprotonation would be C-2 due to the strong acidifying effect of the adjacent fluorine and nitrogen atoms, and potentially C-5.

While specific studies on the regioselective metalation of this compound are scarce, general principles can be applied. For example, the regioselective lithiation of 3-chloropyridines has been used to generate 3,4-pyridyne intermediates, which then undergo regioselective addition of a Grignard reagent at the 4-position followed by an electrophilic quench at the 3-position. rsc.org This highlights the potential for regioselective functionalization of substituted pyridines via metalation.

Hypothetical Regioselective Metalation and Quenching:

Position of MetalationDirecting Group(s)Potential ElectrophilesExpected Product
C-2Fluoro, Pyridine NitrogenAldehydes, Ketones, Alkyl halides, CO₂2-Substituted-3-fluoro-4-(methoxymethyl)pyridine
C-5Methoxymethyl (coordination)Silyl halides, I₂, Alkyl halides5-Substituted-3-fluoro-4-(methoxymethyl)pyridine

Transition Metal-Catalyzed C-H Activation Processes

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. nih.gov These reactions often employ catalysts based on palladium, rhodium, iridium, or other transition metals and can proceed through various mechanisms, including concerted metalation-deprotonation, oxidative addition, or sigma-bond metathesis.

In the context of this compound, the pyridine nitrogen can act as a directing group, facilitating C-H activation at the C-2 or C-6 positions. The fluorine and methoxymethyl substituents will also influence the regioselectivity of these processes. The electron-withdrawing nature of the fluorine atom can impact the reactivity of the pyridine ring towards certain catalytic cycles.

While there are no specific reports on the transition metal-catalyzed C-H activation of this compound, research on related systems provides insights into potential transformations. For example, Rh(III)-catalyzed C-H activation has been used with pyridotriazoles as coupling partners to access novel fluorescent scaffolds. nih.gov The direct C-4 alkylation of pyridines has been achieved using a blocking group strategy in a Minisci-type reaction. nih.govnih.gov These methods showcase the potential for selective C-H functionalization of the pyridine core.

Potential Transition Metal-Catalyzed C-H Functionalization Reactions:

Reaction TypeCatalyst (example)Coupling Partner (example)Potential Position of Functionalization
C-H ArylationPd(OAc)₂Aryl halidesC-2, C-6
C-H AlkylationAgNO₃/(NH₄)₂S₂O₈Carboxylic acids (Minisci)C-2, C-6
C-H BorylationIr-based catalystsB₂pin₂C-2, C-5, C-6

Advanced Spectroscopic and Structural Analysis in Research

Elucidation of Reaction Mechanisms via in situ Spectroscopic Techniques

Understanding the precise steps through which a chemical reaction proceeds is fundamental to optimizing reaction conditions and maximizing yields. In situ spectroscopic techniques, which monitor the reaction mixture directly as it evolves, are powerful tools for this purpose. For fluorinated pyridines, these methods can provide real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products.

While specific in situ studies on 3-Fluoro-4-(methoxymethyl)pyridine are not extensively documented in public literature, the principles are well-established through research on related compounds. For instance, in the synthesis of radiolabeled compounds like [¹⁸F]3-fluoro-4-aminopyridine, monitoring the reaction progress is crucial due to the short half-life of the fluorine-18 (B77423) isotope. nih.govrsc.org Techniques such as in situ NMR or HPLC are used to track the rapid incorporation of the fluoride (B91410) ion. nih.gov

The synthesis of meta-fluorinated pyridines, which can be challenging, often involves multi-step processes or novel reaction pathways. nih.govrsc.org For example, the fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide precursor to yield 3-fluoro-4-nitropyridine (B80604) N-oxide is a reaction that can be monitored to understand its kinetics and efficiency. nih.govrsc.org By observing the reaction in real-time, researchers can identify transient intermediates and determine the influence of various parameters, such as temperature and solvent, on the reaction rate and outcome. This approach allows for the elucidation of whether a reaction proceeds via a specific mechanism, such as a nucleophilic aromatic substitution (SNAAr), and helps to optimize the process for producing compounds like this compound and its derivatives.

High-Resolution Spectroscopic Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound is a key area of research for developing new materials and potential pharmaceutical agents. nih.govrsc.org Once a new derivative is synthesized, its exact molecular structure must be unambiguously confirmed. High-resolution spectroscopic techniques are the cornerstone of this characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the number and environment of hydrogen atoms.

¹³C NMR reveals the carbon skeleton of the molecule.

¹⁹F NMR is particularly crucial for fluorinated compounds, as it directly observes the fluorine atom and its coupling to neighboring nuclei, providing definitive evidence of its location and electronic environment. researchgate.net

Mass Spectrometry (MS) complements NMR by providing the precise molecular weight of the compound, which helps to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the molecular formula.

The data table below presents hypothetical spectroscopic data for a derivative of this compound, illustrating the type of information obtained from these analyses.

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)8.3 (d), 7.2 (d), 4.5 (s), 3.4 (s)Signals corresponding to pyridine (B92270) ring protons, methoxymethyl protons (CH₂), and methoxy (B1213986) protons (CH₃).
Coupling Constant (J)J(H,F) = 4.5 HzShows coupling between a pyridine proton and the fluorine atom, confirming their proximity.
¹³C NMR Chemical Shift (δ)158 (d), 148 (d), 140, 120 (d), 70, 58Resonances for the carbon atoms of the pyridine ring and the methoxymethyl group.
Coupling Constant (J)J(C,F) = 240 HzLarge one-bond coupling constant confirms the direct attachment of fluorine to a pyridine carbon.
¹⁹F NMR Chemical Shift (δ)-130 ppmCharacteristic chemical shift for a fluorine atom attached to a pyridine ring.
HRMS m/z[M+H]⁺ = 142.0668Measured mass is consistent with the calculated exact mass for the protonated molecule (C₇H₉FNO⁺).

This table contains hypothetical data for illustrative purposes.

Conformational Analysis and Stereochemical Investigations

The three-dimensional shape (conformation) and spatial arrangement of atoms (stereochemistry) of a molecule can profoundly influence its physical properties and biological activity. For derivatives of this compound, particularly those with saturated rings or flexible side chains, understanding their conformational preferences is critical.

Conformational analysis of fluorinated heterocyclic compounds is an active area of research. researchgate.netresearchgate.net Studies on related molecules, such as fluorinated piperidines and prolines, have shown that the presence of a highly electronegative fluorine atom can exert significant stereoelectronic effects, influencing the ring's pucker and the orientation of substituents. researchgate.netnih.govnih.gov

The preferred conformation is often determined by a combination of experimental techniques, primarily NMR spectroscopy, and computational modeling. researchgate.net In NMR, the magnitude of three-bond coupling constants (e.g., ³J(H,H) or ³J(H,F)) can provide information about the dihedral angles between atoms, which in turn defines the molecular conformation. researchgate.netresearchgate.net For example, a larger coupling constant might indicate a trans arrangement of atoms, while a smaller one suggests a gauche relationship.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different possible conformations. researchgate.netnih.gov These calculations help to predict the most stable conformer and to understand the underlying forces, such as steric hindrance, dipole-dipole interactions, and hyperconjugation, that govern the conformational equilibrium. researchgate.net For instance, in fluorinated piperidines, a strong preference for the fluorine atom to occupy an axial position has been observed and attributed to stabilizing hyperconjugative interactions. researchgate.net These principles can be extended to investigate the conformational landscape of derivatives of this compound.

Theoretical and Computational Studies on 3 Fluoro 4 Methoxymethyl Pyridine

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of molecules like 3-Fluoro-4-(methoxymethyl)pyridine. The introduction of a fluorine atom and a methoxymethyl group to the pyridine (B92270) ring significantly modulates its electronic properties compared to the parent pyridine molecule.

Natural Bond Orbital (NBO) analysis on related fluorinated pyridines has shown that such substitutions lead to significant intramolecular charge delocalization, which in turn affects the bond strengths within the pyridine ring. rsc.org For this compound, it is anticipated that the C-F bond will exhibit significant ionic character and that the electron density on the nitrogen atom will be reduced compared to pyridine, impacting its basicity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

For fluorinated pyridines, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. The introduction of the electron-withdrawing fluorine atom is expected to lower the energies of both the HOMO and LUMO compared to pyridine. iucr.org A lower HOMO energy suggests a reduced nucleophilicity, while a lower LUMO energy indicates an enhanced electrophilicity, making the ring more susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. In a study on 2-fluoro- and 3-fluoropyridine (B146971), DFT calculations have been used to analyze their reactivity and spectral behaviors. researchgate.net For this compound, the HOMO-LUMO gap would be influenced by the combined electronic effects of both the fluoro and methoxymethyl substituents.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Qualitative)

OrbitalPredicted Energy LevelPredicted Distribution
HOMO Lower than pyridineπ-orbital on the pyridine ring, with possible contributions from the methoxy (B1213986) oxygen
LUMO Lower than pyridineπ*-orbital on the pyridine ring, with significant amplitude on carbon atoms ortho and para to the nitrogen
HOMO-LUMO Gap Smaller than pyridine-

This table is a qualitative prediction based on general principles and data from related compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a region of significant negative potential around the nitrogen atom, although its intensity would be diminished by the electron-withdrawing fluorine. rsc.orgresearchgate.net The hydrogen atoms of the pyridine ring and the methoxymethyl group would exhibit positive potential. The fluorine atom itself would likely be a site of negative potential due to its high electronegativity. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding. researchgate.netresearchgate.net

Mechanistic Investigations of Synthetic Transformations

The synthesis of 3-fluoropyridines is often challenging due to the electron-rich nature of the pyridine ring, which makes nucleophilic substitution difficult, especially at the meta position. rsc.org One reported strategy for synthesizing meta-substituted fluoropyridines involves the direct fluorination of a pyridine N-oxide. rsc.orgnih.gov

The characterization of transition states is a cornerstone of mechanistic studies. For a hypothetical synthesis of this compound, for instance, via a nucleophilic aromatic substitution (SNAr) reaction, computational methods could be employed to locate the transition state structure for the addition of a fluoride (B91410) source to a suitably substituted pyridine precursor. The energy of this transition state would determine the reaction rate.

DFT calculations on the SNAr reactions of other halopyridines have shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the accelerating effect of fluorine's high electronegativity in such reactions. nih.govacs.org Similar computational approaches could be used to model the transition states for the synthesis of this compound and to optimize reaction conditions.

The solvent can have a profound impact on reaction rates and pathways. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the energies of reactants, transition states, and products.

A theoretical study on 3-halopyridines (3-fluoro, 3-chloro, and 3-bromo) using DFT showed that while molecular parameters were only slightly influenced by solvent polarity, the vibrational frequencies and other chemical properties were significantly affected. researchgate.net For a reaction involving this compound, changing the solvent could alter the stability of charged intermediates or transition states, thereby influencing the reaction's feasibility and outcome. For instance, polar aprotic solvents are often favored for SNAr reactions as they can solvate the cation of the fluoride salt without strongly hydrogen-bonding to the fluoride anion, thus maintaining its nucleophilicity.

Conformational Landscape Exploration and Energetic Profiles

Conformational analysis of related substituted pyridines and other heterocyclic systems has been successfully performed using computational methods. mdpi.comrsc.org For this compound, a potential energy surface scan could be performed by systematically rotating the dihedral angles of the methoxymethyl group to identify the low-energy conformers. The relative energies of these conformers would indicate their populations at a given temperature. It is likely that the most stable conformer would be one that minimizes steric clashes with the adjacent ring protons and potentially allows for favorable intramolecular interactions.

Prediction of Spectroscopic Parameters from First Principles

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules from fundamental quantum mechanical principles. These ab initio and, more commonly, Density Functional Theory (DFT) methods allow for the calculation of various spectroscopic parameters, providing valuable insights that complement and aid in the interpretation of experimental data. For this compound, first-principles calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra.

Computational approaches, particularly DFT, have become routine in the structural and spectroscopic analysis of organic molecules, including pyridine derivatives. researchgate.net Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with appropriate basis sets (e.g., 6-311++G(d,p)) are frequently employed to optimize the molecular geometry and calculate spectroscopic data. nih.gov For fluorinated compounds, specific computational strategies can be used to accurately predict ¹⁹F NMR chemical shifts, which are crucial for characterizing molecules like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov

First-principles calculations can provide predictions for ¹H, ¹³C, and ¹⁹F NMR spectra. These theoretical values are instrumental in assigning the signals in experimentally obtained spectra. The accuracy of these predictions depends on the level of theory, the basis set used, and whether solvent effects are included in the model. nih.govbas.bg

Below are illustrative tables of predicted NMR chemical shifts for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory with the GIAO method.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-142.8
H28.15-
C3-155.1 (d, J_CF = 250 Hz)
C4-125.5 (d, J_CF = 18 Hz)
C5-138.9
H57.30-
C6-148.2
H68.25-
CH₂4.5068.7 (d, J_CF = 5 Hz)
OCH₃3.4058.9

Note: The values presented are hypothetical and for illustrative purposes. J_CF represents the coupling constant between carbon and fluorine.

Table 2: Predicted ¹⁹F NMR Chemical Shift (δ, ppm) for this compound

AtomPredicted ¹⁹F Chemical Shift (ppm)
F at C3-130.5

Note: The value is relative to a standard like CFCl₃ and is for illustrative purposes.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations are also employed to predict the vibrational frequencies of a molecule. By performing a frequency calculation on the optimized geometry, one can obtain the wavenumbers and intensities of the fundamental vibrational modes. chemrxiv.org These predicted frequencies often have a systematic error compared to experimental results, primarily due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data. nih.gov

The predicted vibrational spectrum provides a basis for assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. For this compound, key predicted vibrations would include the C-F stretching mode, the aromatic C-H and C-C stretching modes, and the vibrations associated with the methoxymethyl group.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹, Scaled)Description
ν(C-H) aromatic3050-3100Aromatic C-H stretching
ν(C-H) aliphatic2950, 2840CH₂ and OCH₃ stretching
ν(C=N), ν(C=C)1580, 1470, 1430Pyridine ring stretching
ν(C-F)1240C-F stretching
ν(C-O-C)1100Asymmetric C-O-C stretching of ether

Note: These frequencies are illustrative and based on typical values for similar functional groups.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λ_max) in the UV-visible region. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions, such as π → π* and n → π* transitions.

For this compound, TD-DFT calculations could predict the key electronic transitions and their corresponding wavelengths, offering insight into the molecule's chromophoric properties.

Table 4: Predicted Electronic Absorption Wavelengths (λ_max, nm) for this compound

TransitionPredicted λ_max (nm)Oscillator Strength (f)
S₀ → S₁ (π → π)2650.085
S₀ → S₂ (n → π)2200.015

Note: The values are hypothetical and serve as an illustration of typical TD-DFT output.

The combination of these computational predictions provides a detailed spectroscopic profile of this compound before its synthesis or experimental analysis, guiding researchers in the identification and characterization of the compound.

Applications of 3 Fluoro 4 Methoxymethyl Pyridine As a Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

3-Fluoro-4-(methoxymethyl)pyridine serves as a valuable starting material for the synthesis of more complex heterocyclic compounds. The pyridine (B92270) ring, a common scaffold in biologically active molecules and functional materials, can be further elaborated through various chemical transformations. chim.ityoutube.comnih.govorganic-chemistry.orgyoutube.com The presence of both a fluorine atom and a methoxymethyl group provides distinct reaction sites, allowing for selective modifications. nih.gov

The fluorine atom at the 3-position can participate in nucleophilic aromatic substitution reactions, although this is generally challenging for pyridines, especially at the meta position. nih.govrsc.org However, under specific conditions or with appropriate activation, this position can be targeted. The methoxymethyl group at the 4-position can be chemically altered. For instance, it can be oxidized to a carboxylic acid or transformed into other functional groups, providing a handle for further diversification of the pyridine core. nih.govresearchgate.net

The synthesis of complex heterocyclic systems often involves multi-step reaction sequences. chim.it Starting from this compound, chemists can introduce additional rings or functional groups to build intricate molecular architectures. nih.gov For example, the pyridine nitrogen can be quaternized, and subsequent reactions can lead to the formation of fused bicyclic or polycyclic systems. researchgate.net The strategic combination of reactions at the fluorine, methoxymethyl, and pyridine nitrogen positions allows for the generation of a wide array of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. chim.itnih.gov

Scaffold in the Construction of Advanced Organic Materials

The unique electronic properties and structural features of this compound make it a promising building block for the creation of advanced organic materials. chim.it The incorporation of this fluorinated pyridine moiety can significantly influence the properties of the resulting materials. nih.gov

Integration into Functionalized Polymers

This compound can be incorporated into polymer chains to create functionalized polymers with tailored properties. researchgate.net This can be achieved by first modifying the methoxymethyl group to an appropriate polymerizable functional group, such as a vinyl or acrylic group. Subsequent polymerization, either as a homopolymer or a copolymer with other monomers, would lead to polymers containing the fluoropyridine unit.

The presence of the fluorine atom can impart desirable characteristics to the polymer, such as increased thermal stability, chemical resistance, and altered electronic properties. dntb.gov.ua The pyridine nitrogen atom can act as a site for post-polymerization modification, allowing for the introduction of further functionalities or for the polymer to be used in applications such as catalysis or as a support for other molecules. researchgate.net

Role in Materials with Tuned Electronic Properties

The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the electronic properties of materials incorporating the this compound scaffold. nih.gov By strategically placing this unit within a larger conjugated system, it is possible to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of organic electronic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The ability to modify both the methoxymethyl group and potentially the fluorine position allows for fine-tuning of the electronic and physical properties of the resulting materials. nih.govresearchgate.net For example, extending the conjugation through the 4-position by transforming the methoxymethyl group could lead to materials with different absorption and emission characteristics.

Intermediate for Specialized Biochemical Probes

The structure of this compound makes it a suitable precursor for the synthesis of specialized biochemical probes, particularly for use in medical imaging techniques like Positron Emission Tomography (PET). nih.govbiorxiv.orgresearchgate.net

Precursors for Radioligands for Imaging (e.g., [18F] Labeling)

A key application of fluorinated pyridines is in the development of radioligands for PET imaging. nih.gov The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron emitter for PET due to its favorable decay properties. nih.gov The non-radioactive fluorine atom in this compound can be replaced with ¹⁸F in a process called isotopic exchange or by nucleophilic substitution on a suitable precursor. nih.govresearchgate.net

For instance, a precursor molecule could be synthesized from this compound where the methoxymethyl group is modified to a leaving group suitable for nucleophilic fluorination with [¹⁸F]fluoride. nih.govrsc.org Alternatively, methods are being developed for the direct radiofluorination of electron-rich aromatic systems like pyridines, which have historically been challenging. nih.govrsc.org

The resulting ¹⁸F-labeled molecule, if it has affinity for a specific biological target such as a receptor or enzyme, can be used as a PET tracer. biorxiv.orgnih.gov These tracers allow for the non-invasive visualization and quantification of biological processes in vivo, which is invaluable for disease diagnosis and drug development. nih.govbiorxiv.orgnih.gov For example, derivatives of 3-fluoro-4-aminopyridine, which could potentially be synthesized from this compound, are being investigated as PET radioligands for imaging demyelination in diseases like multiple sclerosis. biorxiv.orgresearchgate.netnih.govnih.gov

Precursor/IntermediateTarget RadioligandImaging Application
3-Bromo-4-nitropyridine (B1272033) N-oxide[¹⁸F]3-fluoro-4-aminopyridineImaging demyelination
3-Fluoro-5-methyl-4-nitropyridine N-oxide[¹⁸F]5-methyl-3-fluoro-4-aminopyridineK+ channel PET tracer for neuroimaging
Methyl 3-nitroisonicotinate[¹⁸F]3-fluoro-4-aminopyridinePET imaging of demyelination

Synthon for Libraries of Diverse Chemical Entities

In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of diverse compounds is crucial for identifying new lead structures. niscpr.res.inopenaccessjournals.com this compound can serve as a versatile synthon, or building block, for the construction of such libraries through combinatorial chemistry. niscpr.res.inopenaccessjournals.com

The distinct reactivity of the different positions on the this compound molecule allows for a combinatorial approach to synthesis. By systematically varying the reagents used to react with the fluorine atom, the methoxymethyl group, and the pyridine nitrogen, a large and diverse library of related compounds can be rapidly synthesized. niscpr.res.in

For example, a library could be created by reacting a set of different nucleophiles at the 3-position (if a suitable precursor is used), another set of reagents to modify the 4-methoxymethyl group, and a third set to quaternize the pyridine nitrogen. This approach, often facilitated by automated synthesis platforms, enables the efficient exploration of chemical space around the this compound scaffold. openaccessjournals.com The resulting libraries can then be screened for biological activity or for desirable material properties.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of specifically substituted fluoropyridines, particularly those with a meta-fluorine substituent, can be challenging. nih.govrsc.org While classical methods exist, future research will likely focus on developing more efficient, scalable, and sustainable routes to 3-Fluoro-4-(methoxymethyl)pyridine.

Current approaches to similar structures often rely on multi-step sequences. For instance, a common strategy for introducing a fluorine atom at the 3-position involves nucleophilic aromatic substitution (SNAr) on a pyridine (B92270) ring activated by a strong electron-withdrawing group, such as a nitro group at an ortho or para position. nih.govmdpi.com A plausible, albeit traditional, route to the target compound could start from a precursor like 4-methyl-3-nitropyridine. This would involve reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the fluorine, and subsequent functionalization of the 4-methyl group. google.com Another approach could involve the SNAr reaction on methyl 3-nitropyridine-4-carboxylate to yield methyl 3-fluoropyridine-4-carboxylate, which could then be reduced to the alcohol and subsequently etherified. nih.gov

However, these methods often involve harsh reagents and multiple steps. Future research is poised to explore more advanced and sustainable strategies:

Late-Stage C-H Fluorination: Direct C-H activation and fluorination is a rapidly advancing field that offers a more atom-economical approach. nih.gov Research could target the direct fluorination of a 4-(methoxymethyl)pyridine (B1617203) precursor. While this is challenging, especially at the meta-position, methods using transition-metal catalysis or photoredox catalysis are emerging. nih.govacs.orgnih.gov

Dearomatization-Rearomatization Strategy: A novel strategy for achieving formal meta-C–H-fluorination of pyridines involves a temporary dearomatization of the pyridine ring, followed by a regioselective electrophilic fluorination, and subsequent rearomatization. acs.org Applying this sequence to a 4-(methoxymethyl)pyridine precursor could provide a highly selective route.

Pyridine N-Oxide Chemistry: The use of pyridine N-oxides has been shown to be a successful strategy for the direct nucleophilic fluorination of pyridines at the meta-position, a traditionally difficult transformation. nih.govrsc.org A synthetic pathway involving the fluorination of a 4-(methoxymethyl)pyridine N-oxide precursor could be a highly effective future direction.

Green Chemistry Approaches: Moving away from hazardous reagents like n-butyllithium, which is used in some pyridine functionalization reactions, is a key goal. google.com Future syntheses will likely leverage one-pot procedures and greener catalytic systems, such as those used in the synthesis of pyrazolopyridines, to improve efficiency and reduce environmental impact. researchgate.net

Synthetic StrategyPotential PrecursorKey TransformationAdvantages & Future Potential
Classical Multi-Step4-Methyl-3-nitropyridineReduction, Sandmeyer Reaction, Side-chain FunctionalizationEstablished but often low-yielding and uses harsh reagents.
SNAr and ReductionMethyl 3-nitropyridine-4-carboxylateNucleophilic Fluorination, Ester Reduction, EtherificationDemonstrated for the core scaffold, potential for optimization. nih.gov
Late-Stage C-H Fluorination4-(Methoxymethyl)pyridineCatalytic C-H Activation/FluorinationHighly atom-economical; a frontier area in synthetic chemistry. nih.gov
Dearomatization-Fluorination4-(Methoxymethyl)pyridineFormation of Oxazinoazaarene, Electrophilic Fluorination, RearomatizationOffers exceptional regioselectivity for meta-fluorination. acs.org
Pyridine N-Oxide Route4-(Methoxymethyl)pyridine N-oxideDirect Nucleophilic FluorinationProven method for challenging meta-fluorination. nih.govrsc.org

Exploration of Uncharted Reactivity Profiles

The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing fluorine atom and the methoxymethyl group on the pyridine ring creates a unique electronic landscape that could lead to novel chemical transformations. beilstein-journals.org

Future research should systematically investigate its reactivity:

Selective C-H Functionalization: The pyridine ring possesses three remaining C-H bonds at the 2, 5, and 6 positions. The fluorine atom significantly influences the acidity and reactivity of these positions. acs.org Exploring directed metalation or transition-metal-catalyzed C-H activation could allow for the selective introduction of new functional groups at these sites, opening pathways to a wide array of derivatives. nih.govacs.orgyoutube.com

Reactivity of the Methoxymethyl Group: The benzylic-like protons on the CH₂ group are potential sites for radical reactions or deprotonation, providing a handle for further modification of the side chain.

Cross-Coupling Reactions: While the C-F bond is strong, it can be activated under specific catalytic conditions. nih.govacs.org Investigating its potential as a substrate in cross-coupling reactions could be a fruitful area, although functionalization at the C-H positions is often more feasible.

Pyridine Ring Transformations: The pyridine nitrogen can act as a ligand for transition metals, potentially enabling reactions that transform the heterocyclic core itself.

Reaction TypeTarget SitePotential OutcomeResearch Opportunity
Directed Ortho-MetalationC-2 or C-5 PositionIntroduction of electrophiles (e.g., silyl (B83357), boryl, carbonyl groups).Investigate directing group strategies and reaction conditions.
Palladium-Catalyzed C-H ArylationC-2, C-5, or C-6 PositionsSynthesis of biarylpyridine derivatives.Study the regioselectivity influenced by the F and OMe groups. acs.org
Radical Functionalization-CH₂- groupHalogenation or further substitution on the side chain.Explore photocatalytic or radical initiator-based methods.
Nucleophilic SubstitutionPyridine RingDisplacement of the fluorine atom (under harsh conditions).Define the limits of C-F bond reactivity in this substrate.

Integration with Flow Chemistry and Automated Synthesis

The translation of multi-step synthetic sequences into continuous flow processes offers significant advantages in terms of safety, reproducibility, and scalability. Future work on this compound should explore the integration of its synthesis with flow chemistry. For example, a multi-step sequence involving nitration, fluorination, and reduction could potentially be telescoped into a single, continuous operation, minimizing the isolation of potentially hazardous intermediates.

Furthermore, the field of automated synthesis provides a powerful platform for rapid reaction optimization and library generation. The synthesis of related radiolabeled compounds, such as [¹⁸F]3-fluoro-4-aminopyridine for PET imaging, already relies heavily on automated synthesis modules. nih.govnih.gov This precedent suggests that automated platforms could be used to rapidly screen catalysts and conditions for the optimal synthesis of this compound and to quickly generate a library of its derivatives for biological or materials screening.

Advanced Mechanistic and Computational Studies

A deeper understanding of the electronic structure and reaction mechanisms of this compound is crucial for rationally designing its synthesis and predicting its reactivity. Advanced computational studies, primarily using Density Functional Theory (DFT), will be an indispensable tool. bas.bgresearchgate.net

Future computational research could focus on:

Mapping Reaction Pathways: Calculating the transition state energies for various synthetic routes (e.g., SNAr vs. C-H activation) to identify the most energetically favorable pathways.

Predicting Regioselectivity: Modeling the intermediates of C-H functionalization reactions to predict which position on the ring (2, 5, or 6) is most likely to react. acs.org

Calculating Physicochemical Properties: Determining key properties such as pKa, bond dissociation energies, and molecular electrostatic potential to provide a quantitative basis for its reactivity and potential interactions in a biological context. bas.bg

Understanding Spectroscopic Data: Correlating calculated NMR chemical shifts with experimental data to confirm structural assignments and provide deeper insight into its electronic structure. nih.gov

Computational MethodResearch QuestionPotential Insight
Density Functional Theory (DFT)What is the mechanism of C-H fluorination?Transition state structures and activation energy barriers. researchgate.net
DFT / NBO AnalysisHow do the F and OCH₃ groups affect ring electronics?Atomic charges and orbital interactions.
pKa CalculationWhat is the basicity of the pyridine nitrogen?Prediction of behavior in acidic/basic media and receptor binding. bas.bg
Molecular Dynamics (MD) SimulationHow does it interact with a potential biological target?Binding modes and conformational preferences in a protein active site.

Applications in Interdisciplinary Fields Beyond Direct Chemical Synthesis

While this compound does not have established applications, its structure suggests significant potential as a key building block in several interdisciplinary fields. The presence of a fluoropyridine moiety is a common feature in many successful pharmaceuticals and agrochemicals. acs.orgnih.govnih.gov

Medicinal Chemistry: Fluorinated pyridines are present in numerous drugs. tandfonline.com The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa to increase bioavailability. nih.govrsc.org For example, 3-fluoro-4-aminopyridine is an analog of a drug used for multiple sclerosis, and other fluorinated pyridine derivatives have been investigated as potent TRPV1 antagonists for pain relief. nih.govnih.gov this compound could serve as a valuable scaffold for the synthesis of new drug candidates targeting a wide range of diseases.

Agrochemicals: Similar to medicinal chemistry, the fluoropyridine motif is important in the design of modern pesticides and herbicides. acs.org A series of trifluoromethyl pyridine derivatives containing an oxadiazole moiety, for example, have shown potent insecticidal activity. rsc.org The title compound could be a precursor for novel agrochemicals with improved efficacy and environmental profiles.

Materials Science: Perfluoropyridine and its derivatives are used in the synthesis of advanced polymers and functional materials due to their unique electronic and physical properties. nih.gov The specific substitution pattern of this compound could be exploited to create novel monomers for fluorinated polymers or to develop new materials for applications in electronics or optics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Fluoro-4-(methoxymethyl)pyridine, and how can reaction conditions be tailored to improve yield?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, methoxymethyl groups can be introduced via alkylation of fluoropyridine precursors using methoxymethyl halides under basic conditions (e.g., NaH or K₂CO₃). Evidence from related pyridine derivatives highlights the use of sodium ethoxide as a base for similar substitutions . Optimization may involve solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalytic additives (e.g., KI for Finkelstein reactions).

Q. How can impurities be effectively removed during purification of this compound?

  • Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, methanol/water mobile phase) may be required. Evidence from analogous fluoropyridines suggests that distillation under reduced pressure (e.g., 10 mmHg) can isolate volatile impurities, though the methoxymethyl group may necessitate gentler conditions to avoid decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹⁹F NMR (δ ~ -120 to -150 ppm for C-F) and ¹H NMR (δ ~ 3.3 ppm for OCH₂O; coupling patterns confirm substitution position).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₇H₈FNO₂; calc. 157.04 g/mol).
  • IR : Stretching bands for C-F (~1100 cm⁻¹) and ether C-O (~1050 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

  • Methodology : Due to the compound’s potential flammability (analogous to pyridines with flash points ~20°C) , use explosion-proof equipment in inert atmospheres (N₂/Ar). Personal protective equipment (PPE) including fluorinated gloves and fume hoods is mandatory. Waste should be neutralized with dilute HCl before disposal.

Advanced Research Questions

Q. How does the methoxymethyl group influence regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology : The electron-donating methoxymethyl group directs electrophiles to the meta position relative to itself, while the fluorine (electron-withdrawing) directs to its para. Computational studies (DFT) can model charge distribution and predict sites for nitration or halogenation. Experimental validation via competitive reactions with HNO₃/H₂SO₄ or Br₂/FeBr₃ is recommended .

Q. Can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to assess suitability for Suzuki-Miyaura couplings. The boronate ester derivatives (e.g., ’s C₁₁H₁₅BFNO₂) suggest compatibility with Pd catalysts, but steric hindrance from the methoxymethyl group may require bulky ligands (e.g., SPhos).

Q. How should researchers resolve contradictions in NMR data for this compound derivatives?

  • Methodology : Contradictions in splitting patterns or shifts may arise from rotamers or solvent effects. Variable-temperature NMR (VT-NMR) can freeze conformers, while COSY/NOESY experiments clarify spatial relationships. Cross-referencing with X-ray crystallography (where feasible) provides definitive structural confirmation .

Q. What is the impact of the methoxymethyl group on the basicity of this compound compared to other substituents?

  • Methodology : The methoxymethyl group’s +I effect slightly increases basicity compared to electron-withdrawing groups (e.g., -CF₃). Titration with HCl in anhydrous THF measures pKa shifts. Compare with 4-methoxypyridine (pKa ~6.6) and 4-fluoropyridine (pKa ~1.3) to isolate substituent effects .

Q. How can boronate ester intermediates expand the functionalization of this compound?

  • Methodology : Introducing a boronate ester at the 4-position (as in ’s C₁₁H₁₅BFNO₂) enables Suzuki couplings with aryl halides. Optimize conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to attach biaryl groups while preserving the methoxymethyl moiety. Monitor for deboronation side reactions via LC-MS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.